N-(2,6-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide
Overview
Description
“N-(2,6-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The unique structure of this compound, featuring a piperidine ring substituted with an ethylsulfonyl group and a dimethylphenyl group, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivative.
Substitution with Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonylation reaction using ethylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethylsulfonyl group.
Reduction: Reduction reactions could potentially target the carboxamide group or the piperidine ring.
Substitution: The aromatic ring and the piperidine ring may undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
“N-(2,6-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide” may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigating its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for “N-(2,6-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide” would depend on its specific biological targets. Potential mechanisms could include:
Binding to Receptors: Interaction with specific receptors in the body, such as opioid receptors for analgesic effects.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways.
Modulation of Ion Channels: Affecting ion channels to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide
- N-(2,6-dimethylphenyl)-1-(propylsulfonyl)piperidine-3-carboxamide
- N-(2,6-dimethylphenyl)-1-(butylsulfonyl)piperidine-3-carboxamide
Comparison
Compared to its analogs, “N-(2,6-dimethylphenyl)-1-(ethylsulfonyl)piperidine-3-carboxamide” may exhibit unique properties due to the specific size and electronic effects of the ethylsulfonyl group
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-ethylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-22(20,21)18-10-6-9-14(11-18)16(19)17-15-12(2)7-5-8-13(15)3/h5,7-8,14H,4,6,9-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJJNXPMOWCXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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